1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tetrazole, a piperazine, and a ketone. Tetrazoles are a class of compounds that have been studied for their potential use in pharmaceuticals due to their bioactivity . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms, and they are often used in the synthesis of pharmaceuticals . The presence of a ketone functional group could also impact the compound’s reactivity and potential uses.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would include a tetrazole ring, a piperazine ring, and a ketone functional group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. Tetrazoles, for example, can participate in various reactions such as substitutions or reductions . Piperazines can act as bidentate ligands in coordination chemistry .Scientific Research Applications
Antifungal Applications
Compounds structurally related to the specified chemical have demonstrated significant antifungal activity. A study by Upadhayaya et al. (2004) synthesized a series of antifungal azoles showing notable efficacy against various fungal cultures, including Candida spp., C. neoformans, and Aspergillus spp. These compounds' antifungal properties highlight their potential as therapeutic agents against fungal infections.
Antibacterial and Biofilm Inhibition
Another study conducted by Mekky & Sanad (2020) focused on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed potent antibacterial efficacies and biofilm inhibition activities against bacterial strains such as E. coli, S. aureus, and S. mutans, demonstrating the potential for treating bacterial infections and targeting biofilms.
Anticancer Research
The development of compounds with anticancer activities is a significant area of research. For example, Al-Wahaibi et al. (2021) synthesized 1,3,4-oxadiazole N-Mannich bases that exhibited antimicrobial and anti-proliferative activities, indicating their potential as anticancer agents. These compounds were evaluated against various cancer cell lines, highlighting the broad spectrum of anticancer research related to structurally complex compounds like the one .
Solubility and Pharmacokinetic Properties
Research on the solubility and partitioning processes in biologically relevant solvents, such as the study by Volkova et al. (2020), provides insights into the pharmacokinetic properties of novel compounds. These studies are crucial for understanding how these compounds behave in biological systems, affecting their efficacy as therapeutic agents.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N6O/c1-17(2,3)16(26)24-8-6-23(7-9-24)11-15-20-21-22-25(15)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSJXQFWPCINPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one |
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